molecular formula C17H18BrNO B4024002 2-bromo-N-(2,6-diethylphenyl)benzamide

2-bromo-N-(2,6-diethylphenyl)benzamide

Cat. No. B4024002
M. Wt: 332.2 g/mol
InChI Key: XUIXKSAWKVGVDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves reactions of bromophenyl derivatives with various amines or anhydrides in the presence of catalyzers or activating agents. For example, a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized with a high yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, showcasing the general pathway for synthesizing bromo-benzamide derivatives (Polo et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and crystallography. For instance, similar compounds have been analyzed by IR, H and C-NMR, mass spectrometry, and X-ray diffraction, revealing details like intramolecular hydrogen bonds and crystal packing arrangements (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives can involve intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their solid-state structures and potentially their reactivity in solution. Such interactions have been detailed through Hirshfeld surface analysis and DFT calculations, highlighting the significance of electrostatic energy contributions (Saeed et al., 2020).

Safety and Hazards

“2-bromo-N-(2,6-diethylphenyl)benzamide” is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-N-(2,6-diethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIXKSAWKVGVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,6-diethylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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